(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

Anti-obesity Adipogenesis inhibition Lipid accumulation

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol, also known as (−)-erycibelline, is a naturally occurring dihydroxynortropane alkaloid belonging to the tropane alkaloid class. First isolated from the Chinese medicinal plant Erycibe elliptilimba Merr.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12378077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(C2C(CC1N2)O)O
InChIInChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2/t4-,5+,6-,7+/m1/s1
InChIKeyGXCZZQGJZNJSBW-UCROKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S,5R,7R)-8-Azabicyclo[3.2.1]octane-2,7-diol (Erycibelline): Natural Dihydroxynortropane Alkaloid for Anti-Adipogenic Research Procurement


(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol, also known as (−)-erycibelline, is a naturally occurring dihydroxynortropane alkaloid belonging to the tropane alkaloid class . First isolated from the Chinese medicinal plant Erycibe elliptilimba Merr. et Chun. (Convolvulaceae), its structure was elucidated as 2β,7β-dihydroxynortropane [1]. Unlike the more common N-methylated tropane alkaloids (e.g., atropine, cocaine), erycibelline is a secondary amine (nortropane) bearing two secondary hydroxyl groups at the 2β and 7β positions with the specific (1S,2S,5R,7R) absolute configuration [2]. The compound has a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and is classified as a very strong basic compound based on its pKa . Erycibelline has been identified as a bioactive constituent in anti-obesity screening and is commercially available as a reference standard from multiple vendors under CAS 107633-95-4 [3].

Why Generic Substitution Fails for (1S,2S,5R,7R)-8-Azabicyclo[3.2.1]octane-2,7-diol: Stereochemical and Hydroxylation-Pattern Specificity


Generic substitution among 8-azabicyclo[3.2.1]octane derivatives is precluded by two critical structural determinants: stereochemical configuration and hydroxylation degree. Erycibelline possesses the specific (1S,2S,5R,7R) configuration with hydroxyl groups at the 2β and 7β positions . Positional isomers such as baogongteng C (2β,6β-dihydroxynortropane) differ only in the location of one hydroxyl group yet exhibit fundamentally different biological profiles—baogongteng C showed no obvious biological activity in isolation studies, while erycibelline demonstrates quantifiable anti-adipogenic effects [1]. Furthermore, the degree of hydroxylation critically dictates functional activity within the nortropane alkaloid class: tetrahydroxy calystegines (B series, 4 OH groups) are potent glycosidase inhibitors with Ki values in the low micromolar range, whereas the dihydroxy erycibelline (2 OH groups) acts through an entirely distinct mechanism involving PPARγ/C/EBPα/SREBP-1c transcriptional downregulation [2][3]. The absence of an N-methyl group further distinguishes erycibelline from classical tropane alkaloids such as atropine, altering both pharmacokinetic properties and receptor-binding profiles . These differences are not incremental—they represent categorical divergence in biological target engagement, rendering simple analog substitution scientifically invalid.

Quantitative Comparative Evidence for (1S,2S,5R,7R)-8-Azabicyclo[3.2.1]octane-2,7-diol vs. Closest Analogs and Co-Tested Compounds


Anti-Adipogenic Lipid Accumulation Inhibition: Head-to-Head IC50 Comparison in 3T3-L1 Adipocytes

In a direct head-to-head comparison of five bioactive compounds co-isolated from unripe Rubus coreanus, erycibelline demonstrated dose-dependent inhibition of lipid accumulation in differentiating 3T3-L1 adipocytes with an IC50 of 97.25 ± 1.65 μM, compared to ellagic acid (IC50 52.96 ± 0.60 μM), m-hydroxyphenylglycine (IC50 89.35 ± 0.88 μM), 5-hydroxy-2-pyridinemethanol (IC50 93.57 ± 0.94 μM), and 4-hydroxycoumarin (IC50 95.28 ± 1.57 μM) [1]. At 100 μM, all five compounds decreased lipid accumulation by over 50% relative to the differentiated control. Although erycibelline exhibited the highest IC50 among the five active compounds, its potency is within a narrow ~2-fold range of the most potent compound (ellagic acid), and it provides a structurally distinct nortropane chemotype for anti-adipogenic screening libraries [1].

Anti-obesity Adipogenesis inhibition Lipid accumulation

Cytotoxicity Selectivity Window: Absence of 3T3-L1 Cytotoxicity vs. p-Aminophenol Under Identical Conditions

In the same study, erycibelline exhibited no statistically significant cytotoxicity at any concentration tested (1, 3, 10, 30, and 100 μM; P > 0.05), as measured by MTT assay in 3T3-L1 cells [1]. This contrasts sharply with p-aminophenol—another candidate compound evaluated from the same bioactive fraction—which reduced cell viability to 25.86 ± 0.003% at 30 μM and 21.56 ± 0.002% at 100 μM relative to control [1]. The complete absence of cytotoxicity for erycibelline at concentrations encompassing its anti-adipogenic IC50 (97.25 μM) indicates that the observed lipid accumulation inhibition is not attributable to non-specific cytotoxicity, a critical differentiation from p-aminophenol whose apparent activity would be confounded by frank cellular toxicity [1].

Cytotoxicity profiling Selectivity index Safety margin

Functional Divergence from Calystegine B2: Anti-Adipogenic Transcriptional Regulation vs. Glycosidase Inhibition

Erycibelline (dihydroxy nortropane, 2 OH groups) and calystegine B2 (tetrahydroxy nortropane, 4 OH groups) represent fundamentally divergent functional profiles within the nortropane alkaloid class. Erycibelline acts through downregulation of key adipogenic transcription factors—PPARγ, C/EBPα, and SREBP-1c—as well as lipogenic enzymes FAS and ACC, as demonstrated by RT-PCR analysis in 3T3-L1 adipocytes [1]. In contrast, calystegine B2 is a potent competitive inhibitor of β-glucosidase (Ki = 3 × 10⁻⁶ M) and α-galactosidase (Ki = 7 × 10⁻⁶ M), with its glycosidase inhibitory activity directly dependent on its higher degree of hydroxylation [2]. The established structure-activity relationship demonstrates that increased hydroxylation—from trihydroxy calystegine A3 (Ki = 4.3 × 10⁻⁵ M for β-glucosidase) to tetrahydroxy calystegines B (Ki = 3 × 10⁻⁶ M)—produces a >10-fold enhancement in glycosidase inhibition [2]. Erycibelline, possessing only two hydroxyl groups, lacks the polyhydroxylation motif required for glycosidase engagement and instead occupies a distinct biological niche as an adipogenesis modulator [1][2].

Target engagement Mechanism of action Nortropane alkaloid classification

Positional Isomer Activity Differentiation: Erycibelline (2β,7β-Dihydroxy) vs. Baogongteng C (2β,6β-Dihydroxy)

Erycibelline (2β,7β-dihydroxynortropane) and baogongteng C (2β,6β-dihydroxynortropane) are positional isomers co-occurring in Erycibe species, differing only in the location of the second hydroxyl group (C-7 vs. C-6) on the nortropane scaffold [1][2]. Despite this seemingly minor structural variation, their biological activities diverge dramatically. The original isolation study reported that baogongteng C (compound IV) 'showed no obvious biologic activity,' while its O-diacetyl derivative was required to elicit a strong myotic effect [2]. In contrast, erycibelline (compound V from the same study) has since been demonstrated to possess quantifiable, multi-target anti-adipogenic activity through PPARγ/C/EBPα/SREBP-1c pathway downregulation [3]. This positional isomer comparison underscores that the 7β-hydroxyl group—present in erycibelline but absent in baogongteng C (which bears a 6β-hydroxyl instead)—is a critical determinant of the nortropane scaffold's capacity to engage adipogenic transcriptional machinery [1][3].

Positional isomerism Structure-activity relationship Natural product chemotype

Multi-Gene Adipogenic Pathway Downregulation: Transcriptomic Fingerprint in 3T3-L1 Cells

Beyond simple lipid accumulation inhibition, erycibelline treatment (100 μM) of differentiating 3T3-L1 adipocytes significantly decreased the mRNA expression of the master adipogenic transcription factors PPARγ, C/EBPα, and SREBP-1c, as well as the downstream lipogenic enzymes fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), compared to fully differentiated control adipocytes [1]. This five-gene suppression profile was shared across all five bioactive compounds tested (erycibelline, ellagic acid, 5-hydroxy-2-pyridinemethanol, m-hydroxyphenylglycine, and 4-hydroxycoumarin), indicating convergent transcriptional regulation at multiple nodes of the adipogenic cascade. The in vivo relevance of this mechanism is supported by the observation that the uRCB fraction from which erycibelline was isolated significantly suppressed PPARγ mRNA levels in epididymal adipose tissue of high-fat diet-induced obese mice at both 10 mg/kg (P < 0.05) and 50 mg/kg (P < 0.01) oral doses [1].

Transcriptional regulation Adipogenesis gene panel PPARγ pathway

Optimal Procurement and Application Scenarios for (1S,2S,5R,7R)-8-Azabicyclo[3.2.1]octane-2,7-diol Based on Quantitative Evidence


Anti-Adipogenic Screening Libraries Requiring a Nortropane Chemotype with Defined Transcriptional Mechanism

Erycibelline is the appropriate selection for compound screening libraries targeting adipogenesis when a nortropane-based scaffold is desired alongside compounds from other chemotypes. Its IC50 of 97.25 μM in the 3T3-L1 lipid accumulation assay [1] provides a benchmark for structure-activity relationship (SAR) expansion around the dihydroxynortropane core. Unlike calystegine B2 (which would be selected for glycosidase inhibition studies [2]), erycibelline offers a distinct anti-adipogenic mechanism via PPARγ/C/EBPα/SREBP-1c downregulation [1]. Researchers should verify the (1S,2S,5R,7R) stereochemistry upon receipt, as the same CAS number (107633-95-4) has been associated with alternative stereochemical assignments by some vendors.

Natural Product Reference Standard for Erycibe Species Phytochemical Analysis and Quality Control

Erycibelline serves as an authenticated reference standard for the phytochemical analysis of Erycibe species (Convolvulaceae), where it co-occurs with baogongteng A and baogongteng C [3][4]. Its unique status as the only 2β,7β-dihydroxynortropane alkaloid identified from this genus makes it an essential marker compound for species authentication and extract standardization. The availability of a published stereoselective synthetic route [5] further supports the procurement of enantiopure material for analytical method validation, distinguishing it from calystegine standards that may require isolation from plant biomass.

Mechanistic Probe for PPARγ-Dependent Adipogenesis Without Glycosidase Off-Target Confounding

For researchers dissecting the specific role of PPARγ in adipocyte differentiation, erycibelline offers a critical advantage over polyhydroxylated nortropane analogs: it lacks the glycosidase inhibitory activity that is intrinsic to calystegines [2][1]. The established SAR demonstrates that glycosidase inhibition requires ≥3 hydroxyl groups on the nortropane scaffold [2], meaning erycibelline (2 OH groups) does not carry this confounding pharmacological activity. This selectivity is particularly valuable when interpreting phenotypes in cell-based metabolic assays where glycosidase inhibition could independently alter glycoprotein processing and confound adipogenesis readouts [1][2].

In Vivo Anti-Obesity Efficacy Studies Using Authenticated Erycibelline as a Defined Single Agent

The in vivo anti-obesity activity of the uRCB fraction containing erycibelline has been demonstrated in a high-fat diet (HFD)-induced obese mouse model, where oral administration at 10 and 50 mg/kg/day for 8 weeks significantly reduced body weight gain, epididymal fat weight, perirenal fat weight, and serum LDL-cholesterol, while suppressing PPARγ mRNA expression in adipose tissue [1]. For follow-up studies requiring a defined single agent rather than a botanical fraction, procurement of authenticated erycibelline enables dose-response and target engagement studies that cannot be conducted with the multi-component uRCB fraction alone. Researchers should note that erycibelline's in vitro IC50 (97.25 μM) suggests moderate potency, and in vivo efficacy as a single agent remains to be independently validated.

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